molecular formula C11H10Cl2O4 B8413668 2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate

2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate

Cat. No. B8413668
M. Wt: 277.10 g/mol
InChI Key: SIAPJUIDTOGEKO-UHFFFAOYSA-N
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Patent
US09388197B2

Procedure details

To a soln. of 4,6-dichlorosalicylaldehyde (3.72 mmol) in 5 mL DMF was added Cs2CO3 (3.72 mmol) followed by KI (3.72 mmol) and 2-bromoethylacetate (8.68 mmol). The reaction mixture was heated to 100° C. for 4 h and then stirred at RT for 3 days. The mixture was diluted with EtOAc and washed 3 times with water and then with brine. The comb. org. layers were dried over MgSO4 and conc. in vacuo. Purification with CC (20-100% EtOAc/Hept) gives the desired compound as beige solid.
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.68 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[C:8]([Cl:10])[CH:9]=1)[CH:6]=[O:7].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:19][CH2:20][O:21][C:22](=[O:24])[CH3:23]>CN(C=O)C.CCOC(C)=O>[C:22]([O:21][CH2:20][CH2:19][O:11][C:4]1[CH:3]=[C:2]([Cl:1])[CH:9]=[C:8]([Cl:10])[C:5]=1[CH:6]=[O:7])(=[O:24])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.72 mmol
Type
reactant
Smiles
ClC=1C=C(C(C=O)=C(C1)Cl)O
Name
Cs2CO3
Quantity
3.72 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.68 mmol
Type
reactant
Smiles
BrCCOC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4 and conc. in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with CC (20-100% EtOAc/Hept)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(=O)OCCOC1=C(C(=CC(=C1)Cl)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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